molecular formula C11H17BrClN5 B14507239 5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine CAS No. 63650-46-4

5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Cat. No.: B14507239
CAS No.: 63650-46-4
M. Wt: 334.64 g/mol
InChI Key: JPHOAPSHSGQJQP-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of bromine, chlorine, and an ethyl group attached to a pyrimidine ring, along with a methylpiperazine moiety

Preparation Methods

The synthesis of 5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrimidine core, followed by the introduction of bromine and chlorine atoms. The final steps involve the attachment of the ethyl group and the methylpiperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

63650-46-4

Molecular Formula

C11H17BrClN5

Molecular Weight

334.64 g/mol

IUPAC Name

5-bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H17BrClN5/c1-3-14-11-15-9(13)8(12)10(16-11)18-6-4-17(2)5-7-18/h3-7H2,1-2H3,(H,14,15,16)

InChI Key

JPHOAPSHSGQJQP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C(C(=N1)Cl)Br)N2CCN(CC2)C

Origin of Product

United States

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